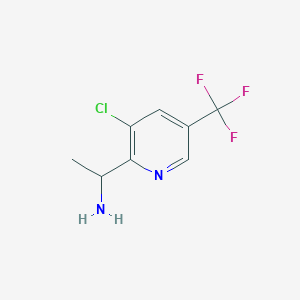

1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺

描述

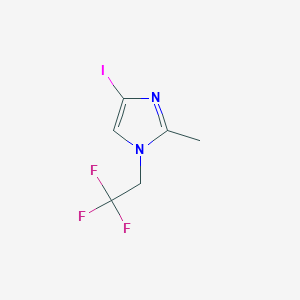

The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a chemical that is likely to be of interest due to its structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanamine side chain. This structure suggests potential reactivity and utility in various chemical syntheses, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related pyridine compounds can be complex and often requires multiple steps. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine could also involve a multi-step process, potentially starting from a similar pyridine derivative or nicotinamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite intricate, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a complex geometry with a square-planar coordination around the palladium atom . This complexity in coordination and bonding angles could be relevant when considering the molecular structure of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, as the presence of substituents on the pyridine ring can significantly influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, trifluoromethylated enamines can condense with iminium chlorides to give new 2-aza-1,3-dienes, which can then cyclize to form pyridin-4-ones . This indicates that the trifluoromethyl group in the compound of interest could potentially participate in similar condensation and cyclization reactions, leading to the formation of novel pyridine-containing structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was initially described as a liquid but was later obtained as monoclinic crystals, demonstrating how purification methods can affect the physical state of a compound . The presence of different functional groups, such as the trifluoromethyl group, can also impact properties like boiling point, solubility, and reactivity. The specific physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would need to be determined experimentally, but it is likely that they would be influenced by both the pyridine core and the substituents attached to it.

科学研究应用

新型化合物的合成

“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”可以作为合成新型化合物的反应物。 例如,它已被用于合成新型咪唑并[1,2-a]吡啶-香豆素杂化分子 .

潜在的丙肝治疗中NS5B抑制剂

使用“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”合成的这些新型咪唑并[1,2-a]吡啶-香豆素杂化分子已被研究作为NS5B的抑制剂,NS5B是丙肝病毒编码的一种非结构蛋白 。这表明它在治疗丙肝方面具有潜在的应用价值。

在药物研究中的作用

“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”中的三氟甲基在药物研究中具有重要意义。 含三氟甲基的化合物占美国食品药品监督管理局(FDA)批准的畅销药物分子的50%以上 .

安全和危害

作用机制

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCLYBAZZEUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)